molecular formula C13H14O2S B7999344 4-Ethylthiophenyl-(3-furyl)methanol

4-Ethylthiophenyl-(3-furyl)methanol

Cat. No.: B7999344
M. Wt: 234.32 g/mol
InChI Key: HLHIARYTKMTMHX-UHFFFAOYSA-N
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Description

4-Ethylthiophenyl-(3-furyl)methanol is an organic compound with the molecular formula C13H14O2S and a molecular weight of 234.31 g/mol . This compound features a thiophenyl group and a furyl group connected through a methanol moiety, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylthiophenyl-(3-furyl)methanol typically involves the reaction of 4-ethylthiophenol with 3-furaldehyde in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps are crucial in industrial settings to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Ethylthiophenyl-(3-furyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the methanol group to a methyl group.

    Substitution: The thiophenyl and furyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

    Oxidation: Formation of 4-ethylthiophenyl-(3-furyl)ketone.

    Reduction: Formation of 4-ethylthiophenyl-(3-furyl)methane.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

4-Ethylthiophenyl-(3-furyl)methanol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylthiophenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylthiophenyl-(3-furyl)methanol
  • 4-Propylthiophenyl-(3-furyl)methanol
  • 4-Butylthiophenyl-(3-furyl)methanol

Uniqueness

4-Ethylthiophenyl-(3-furyl)methanol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, propyl, and butyl analogs. The ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it a distinct entity in its class.

Properties

IUPAC Name

(4-ethylsulfanylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-2-16-12-5-3-10(4-6-12)13(14)11-7-8-15-9-11/h3-9,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHIARYTKMTMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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